
3-(4-methylphenyl)prop-2-enyl 9-cyclopropylnonanoate
Descripción general
Descripción
3-(4-methylphenyl)prop-2-enyl 9-cyclopropylnonanoate is an organic compound that belongs to the class of esters. This compound is characterized by the presence of a 4-methylphenyl group attached to a prop-2-en-1-yl chain, which is further esterified with 9-cyclopropylnonanoic acid. The unique structure of this compound makes it of interest in various fields of scientific research, including organic synthesis, medicinal chemistry, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methylphenyl)prop-2-enyl 9-cyclopropylnonanoate can be achieved through a multi-step process involving the following key steps:
Preparation of 3-(4-Methylphenyl)prop-2-en-1-ol: This intermediate can be synthesized via the Claisen-Schmidt condensation of 4-methylbenzaldehyde with acetone, followed by reduction of the resulting chalcone.
Esterification: The final esterification step involves the reaction of 3-(4-Methylphenyl)prop-2-en-1-ol with 9-cyclopropylnonanoic acid in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-methylphenyl)prop-2-enyl 9-cyclopropylnonanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base, such as sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of 3-(4-Methylphenyl)prop-2-EN-1-yl 9-cyclopropylnonanoic acid.
Reduction: Formation of 3-(4-Methylphenyl)prop-2-EN-1-yl 9-cyclopropylnonanol.
Substitution: Formation of various substituted esters or amides.
Aplicaciones Científicas De Investigación
3-(4-methylphenyl)prop-2-enyl 9-cyclopropylnonanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-(4-methylphenyl)prop-2-enyl 9-cyclopropylnonanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active components, which may interact with enzymes or receptors in biological systems. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(4-Methoxyphenyl)prop-2-EN-1-YL 9-cyclopropylnonanoate
- 3-(4-Chlorophenyl)prop-2-EN-1-YL 9-cyclopropylnonanoate
- 3-(4-Fluorophenyl)prop-2-EN-1-YL 9-cyclopropylnonanoate
Uniqueness
3-(4-methylphenyl)prop-2-enyl 9-cyclopropylnonanoate is unique due to the presence of the 4-methylphenyl group, which imparts specific chemical and physical properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from other similar compounds.
Propiedades
Número CAS |
58322-62-6 |
|---|---|
Fórmula molecular |
C22H32O2 |
Peso molecular |
328.5 g/mol |
Nombre IUPAC |
3-(4-methylphenyl)prop-2-enyl 9-cyclopropylnonanoate |
InChI |
InChI=1S/C22H32O2/c1-19-12-14-21(15-13-19)10-8-18-24-22(23)11-7-5-3-2-4-6-9-20-16-17-20/h8,10,12-15,20H,2-7,9,11,16-18H2,1H3 |
Clave InChI |
OQLNTBAFWLUKDC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C=CCOC(=O)CCCCCCCCC2CC2 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details











Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
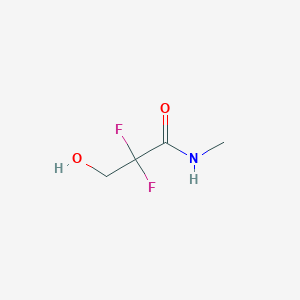
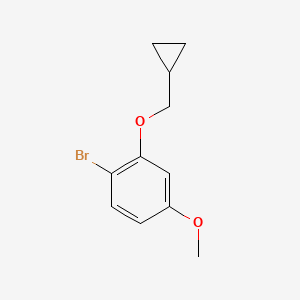
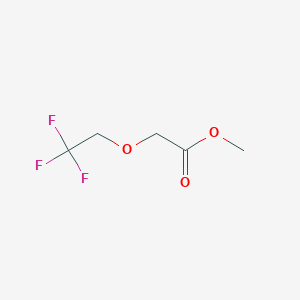
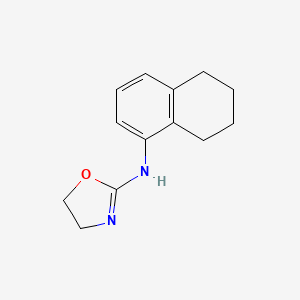
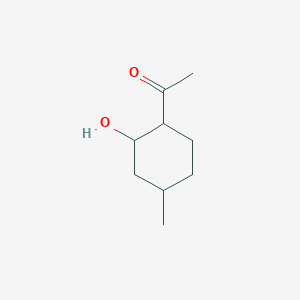
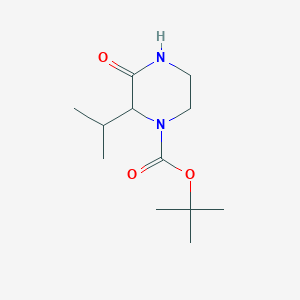
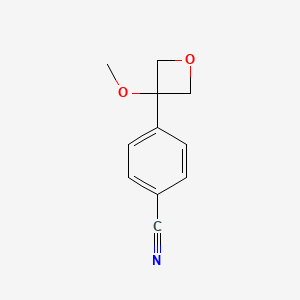
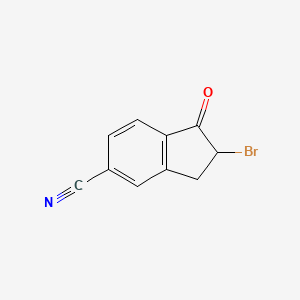
![3-Amino-4-[(2-bromoethyl)oxy]1,2-benzisoxazole](/img/structure/B8542852.png)
![1,3,3-Trimethyl-2-azabicyclo[2.2.2]octan-5-ol](/img/structure/B8542856.png)
![4-[2-(1-Piperidinyl)-1,1-dimethylethyl]pyridine](/img/structure/B8542879.png)
![N-(4-Methylhexyl)-2-[(oxiran-2-yl)methoxy]-1,3-thiazole-5-carboxamide](/img/structure/B8542881.png)
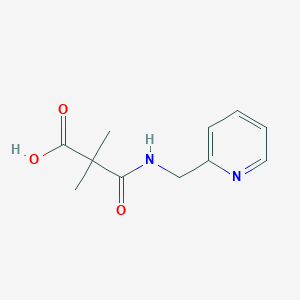
![5-chloro-1-(2,4-difluoro-phenyl)-1H-[1,2,4]triazole](/img/structure/B8542901.png)
